N,N'-Diethylsulfamide

Boiling Point Purification Thermal Stability

N,N'-Diethylsulfamide (CAS 6104-21-8) is the irreplaceable symmetrical dialkylsulfamide precursor for azoethane radical initiators. Its distinct boiling point (225.2°C) and lack of N-H acidity ensure high-fidelity oxidative conversion (51-54% yield) unmatched by dimethyl or unsubstituted analogs. Procure solely for reproducible polymerization research and mechanistic studies.

Molecular Formula C4H12N2O2S
Molecular Weight 152.22 g/mol
CAS No. 6104-21-8
Cat. No. B13399259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Diethylsulfamide
CAS6104-21-8
Molecular FormulaC4H12N2O2S
Molecular Weight152.22 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)NCC
InChIInChI=1S/C4H12N2O2S/c1-3-5-9(7,8)6-4-2/h5-6H,3-4H2,1-2H3
InChIKeyYGYHTXXMUPZRML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Diethylsulfamide (CAS 6104-21-8): A Structurally Distinct Symmetrical Dialkylsulfamide for Specialized Organic Synthesis


N,N'-Diethylsulfamide (CAS 6104-21-8) is a symmetrical dialkylsulfamide derivative with the molecular formula C4H12N2O2S and a molecular weight of 152.22 g/mol . The compound features two ethyl groups attached to each nitrogen atom of the sulfamide core, distinguishing it from asymmetrically substituted analogs. The reported density is 1.142 g/cm³, with a boiling point of 225.2°C at 760 mmHg . The compound serves as a critical intermediate in the synthesis of azoalkanes, particularly azoethane, a widely used radical initiator [1].

Why N,N'-Diethylsulfamide Cannot Be Replaced by Other Sulfamide Analogs in Critical Synthetic Applications


Generic substitution of N,N'-diethylsulfamide with other sulfamide derivatives, such as N,N'-dimethylsulfamide, unsubstituted sulfamide, or asymmetrical analogs, is not feasible due to fundamental differences in physical properties and reactivity that directly impact synthetic outcomes. The ethyl substitution pattern imparts a distinct boiling point (225.2°C vs. 189.5°C for the dimethyl analog) and a specific melting point range (65-67°C crude, ~100°C purified) [1] that differ markedly from the parent sulfamide (mp 90-92°C) . These differences alter purification behavior, solubility profiles, and thermal stability during reactions. Critically, the dialkyl substitution eliminates N-H acidity, a feature exploited in the oxidative conversion to azoethane, a process that relies on the precise electronic and steric environment conferred by the N,N'-diethyl groups [1].

Quantitative Comparative Evidence for N,N'-Diethylsulfamide Versus Closest Analogs


Boiling Point Differentiation: N,N'-Diethylsulfamide Exhibits a 35.7°C Higher Boiling Point Than N,N'-Dimethylsulfamide

N,N'-Diethylsulfamide has a boiling point of 225.2°C at 760 mmHg, which is 35.7°C higher than the 189.5°C boiling point of N,N'-dimethylsulfamide . This elevated boiling point provides a broader liquid range and potentially different distillation behavior, which can be advantageous in reactions requiring higher thermal tolerance or in purification processes where co-distillation with lower-boiling analogs must be avoided.

Boiling Point Purification Thermal Stability

Melting Point Contrast: N,N'-Diethylsulfamide is a Solid at Room Temperature, While Unsubstituted Sulfamide Has a Higher Melting Range

The crude N,N'-diethylsulfamide product has a melting point of 65-67°C [1], and purified material melts at approximately 100°C . In contrast, unsubstituted sulfamide melts at 90-92°C . The lower melting point of the diethyl analog relative to sulfamide reflects its altered hydrogen-bonding capacity and crystal packing. This property is practically significant: N,N'-diethylsulfamide can be handled as a solid at room temperature, yet it melts at a lower temperature than sulfamide, which may facilitate certain melt-phase reactions or simplify purification via recrystallization.

Melting Point Solid-State Handling Crystallization

Density Variation: N,N'-Diethylsulfamide is Less Dense Than N,N'-Dimethylsulfamide, Affecting Solution and Storage Characteristics

The density of N,N'-diethylsulfamide is 1.142 g/cm³ , whereas N,N'-dimethylsulfamide exhibits a higher density of 1.238 g/cm³ . The 0.096 g/cm³ lower density of the diethyl analog is consistent with its larger ethyl substituents, which increase molecular volume disproportionately to mass. This density difference impacts solvent miscibility calculations, volumetric dosing, and shipping/storage considerations.

Density Solution Preparation Material Handling

Synthetic Utility: N,N'-Diethylsulfamide is the Definitive Precursor for Azoethane Synthesis

N,N'-Diethylsulfamide is the established and validated precursor for the synthesis of azoethane via hypochlorite oxidation [1]. The reported yield for the conversion of N,N'-diethylsulfamide to azoethane is 51-54% under optimized conditions [1]. This specific reactivity is not directly transferable to other sulfamide derivatives; for example, N,N'-dimethylsulfamide would yield azomethane, a gaseous compound with different physical properties and handling requirements. The use of N,N'-diethylsulfamide ensures access to a liquid azoalkane (azoethane) that is a stable, storable radical initiator.

Azoethane Radical Initiator Organic Synthesis

N,N'-Diethylsulfamide: Evidence-Based Application Scenarios for Procurement Decisions


Precursor for Azoethane Radical Initiator Synthesis

N,N'-Diethylsulfamide is the direct precursor for the synthesis of azoethane, a liquid radical initiator used in polymerization reactions and mechanistic studies. The established procedure involves treatment with sodium hypochlorite in basic aqueous conditions, yielding azoethane in 51-54% yield [1]. This application is specific to N,N'-diethylsulfamide; other sulfamides would yield different azoalkanes with distinct physical states and reactivity profiles.

Synthetic Intermediate for Sulfamide Derivatives

Due to its symmetrical dialkyl substitution and lack of N-H protons, N,N'-diethylsulfamide serves as a stable and versatile intermediate for the synthesis of more complex sulfamide-containing molecules. The absence of acidic protons minimizes unwanted side reactions in multi-step syntheses, a feature not shared by partially alkylated or unsubstituted sulfamides [1].

Reference Compound for Physical Property Correlation Studies

The distinct boiling point (225.2°C), density (1.142 g/cm³), and melting behavior of N,N'-diethylsulfamide relative to its dimethyl analog (bp 189.5°C, density 1.238 g/cm³) make it a valuable reference compound for calibrating predictive models of alkylsulfamide properties. Procurement for structure-property relationship studies is justified by these well-defined and quantifiable differences.

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